molecular formula C17H19NO3 B2714338 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396847-47-4

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2714338
CAS RN: 1396847-47-4
M. Wt: 285.343
InChI Key: KTJSYKXYAAHTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2,5-dimethylfuran-3-carboxamide, also known as HIF-1 inhibitor, is a chemical compound that has shown promising results in scientific research. It is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Their ability to inhibit cancer cell growth and induce apoptosis makes them promising candidates for cancer therapy . Researchers are exploring the molecular mechanisms underlying their effects on tumor cells and their potential use in combination with existing chemotherapy drugs.

Neuroprotective Effects

The compound’s structure suggests it may have neuroprotective properties. Researchers have studied indole derivatives for their ability to enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer’s. By targeting specific enzymes (e.g., acetylcholinesterase), these compounds could potentially slow down cognitive decline .

Antibacterial and Antifungal Activity

Indole derivatives have demonstrated antibacterial and antifungal properties. Investigating the compound’s efficacy against specific pathogens could lead to the development of novel antimicrobial agents. Structure-activity relationship studies are crucial for optimizing its effectiveness .

Plant Growth Regulation

Indole-3-acetic acid (IAA), a natural indole derivative, acts as a plant hormone involved in growth regulation. The compound’s structural similarity to IAA suggests it might influence plant growth, development, and stress responses. Investigating its effects on crop yield and stress tolerance could be valuable .

Synthetic Methodology Development

Given the importance of indole derivatives, researchers continue to explore novel synthetic methods for their efficient preparation. Investigating alternative routes to synthesize this compound could contribute to the chemical community’s knowledge base .

Mechanism of Action

    Target of action

    Indole derivatives, which share a similar structure to the compound , have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups of the compound.

    Mode of action

    The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

    Biochemical pathways

    The specific biochemical pathways affected by indole derivatives can vary widely and depend on the specific targets of the compound. For example, some indole derivatives have been shown to inhibit enzymes involved in inflammation, while others may interfere with viral replication .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary based on their specific structure. Some indole derivatives are known to be metabolized in the liver via the cytochrome P450 system .

    Result of action

    The molecular and cellular effects of indole derivatives can include the inhibition of specific enzymes, interference with cell signaling pathways, and the induction of cell death in certain types of cells .

    Action environment

    The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds .

properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11-9-14(12(2)21-11)16(19)18-10-17(20)8-7-13-5-3-4-6-15(13)17/h3-6,9,20H,7-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJSYKXYAAHTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.